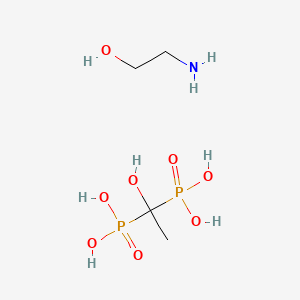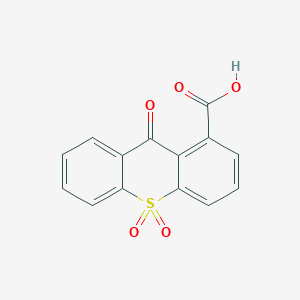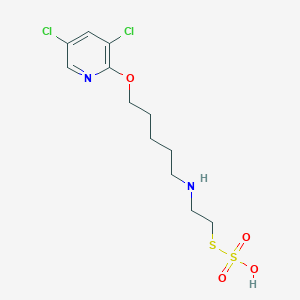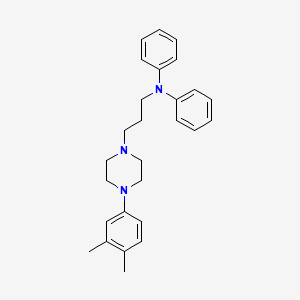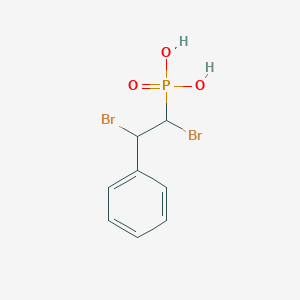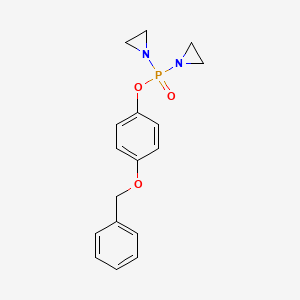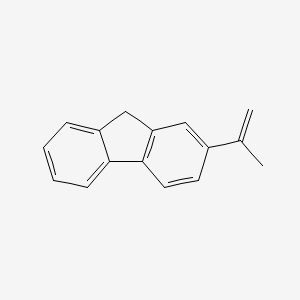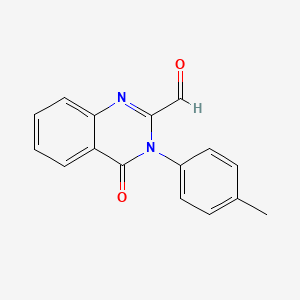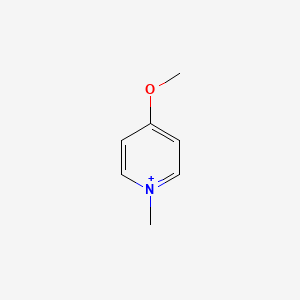
Pyridinium, 4-methoxy-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-methoxypyridinium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. The presence of a methoxy group at the fourth position and a methyl group at the first position in 1-Methyl-4-methoxypyridinium makes it a unique derivative with specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-methoxypyridinium can be synthesized through various methods. One common approach involves the alkylation of 4-methoxypyridine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methoxypyridine, methyl iodide
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., acetonitrile), room temperature
Reaction: [ \text{4-methoxypyridine} + \text{methyl iodide} \rightarrow \text{1-Methyl-4-methoxypyridinium iodide} ]
Industrial Production Methods: Industrial production of 1-Methyl-4-methoxypyridinium may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-methoxypyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: 1-Methyl-4-methoxypyridine N-oxide
Reduction: 1-Methyl-4-methoxypyridine
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-methoxypyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-methoxypyridinium involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction can be crucial in modulating neurological functions and has potential therapeutic applications.
Comparación Con Compuestos Similares
1-Methyl-4-hydroxypyridinium: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Methyl-4-ethoxypyridinium: Similar structure but with an ethoxy group instead of a methoxy group.
4-Methoxypyridine: Lacks the methyl group at the first position.
Uniqueness: 1-Methyl-4-methoxypyridinium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methoxy group enhances its solubility and interaction with various molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
45714-72-5 |
|---|---|
Fórmula molecular |
C7H10NO+ |
Peso molecular |
124.16 g/mol |
Nombre IUPAC |
4-methoxy-1-methylpyridin-1-ium |
InChI |
InChI=1S/C7H10NO/c1-8-5-3-7(9-2)4-6-8/h3-6H,1-2H3/q+1 |
Clave InChI |
DLIGKOAPHNHTTL-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


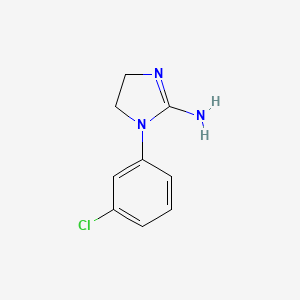
methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)

